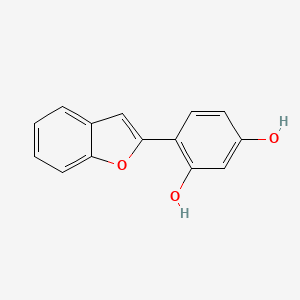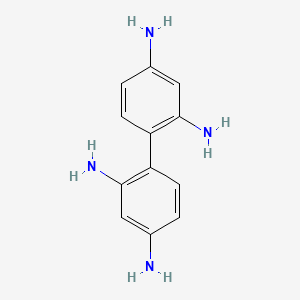
4-(2,4-Diaminophenyl)benzene-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is an organic compound consisting of two benzene rings connected by a single bond, with four amine groups attached at the 2, 2’, 4, and 4’ positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine typically involves the coupling of halogenated biphenyl precursors with amine groups. One common method is the Ullmann reaction, where a halogenated biphenyl is reacted with an amine in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine may involve large-scale Ullmann reactions or other coupling reactions that can be scaled up efficiently. The choice of method depends on factors such as yield, cost, and environmental considerations.
化学反応の分析
Types of Reactions
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine undergoes various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of functionalized biphenyl compounds.
科学的研究の応用
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,2’,4,4’-tetraamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
Biphenyl: The parent compound without the amine groups.
[1,1’-Biphenyl]-2,2’-diamine: A related compound with only two amine groups.
[1,1’-Biphenyl]-4,4’-diamine: Another related compound with amine groups at different positions.
Uniqueness
[1,1’-Biphenyl]-2,2’,4,4’-tetraamine is unique due to the presence of four amine groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in synthesis, research, and industry .
特性
CAS番号 |
4371-30-6 |
|---|---|
分子式 |
C12H14N4 |
分子量 |
214.27 g/mol |
IUPAC名 |
4-(2,4-diaminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H14N4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,13-16H2 |
InChIキー |
VGYQNMXWTMMHTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N)N)C2=C(C=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





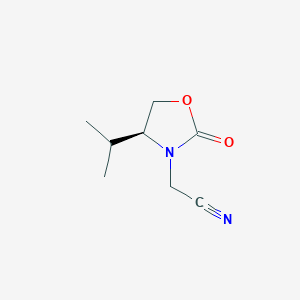
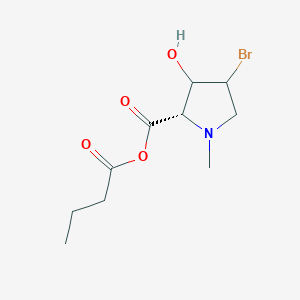

![2-(Bromomethyl)-5-iodobenzo[d]oxazole](/img/structure/B12882354.png)
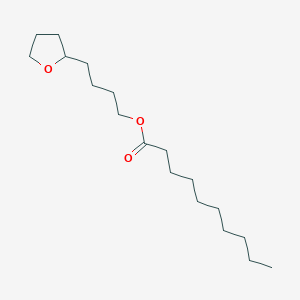
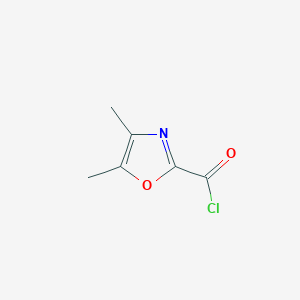
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-2-methyl-3-(methylthio)-](/img/structure/B12882370.png)
![6,6-Diphenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12882379.png)
![2,2'-(6-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12882389.png)

